tert-Butyl 2-(phenylselanyl)propanoate

Description

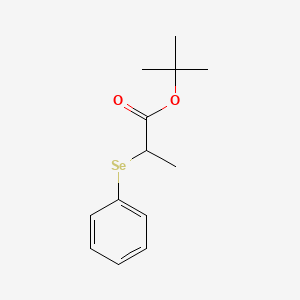

tert-Butyl 2-(phenylselanyl)propanoate is a selenium-containing ester derivative characterized by a tert-butyl ester backbone and a phenylselanyl (-SePh) substituent at the α-position of the propanoate chain.

Properties

CAS No. |

124929-03-9 |

|---|---|

Molecular Formula |

C13H18O2Se |

Molecular Weight |

285.25 g/mol |

IUPAC Name |

tert-butyl 2-phenylselanylpropanoate |

InChI |

InChI=1S/C13H18O2Se/c1-10(12(14)15-13(2,3)4)16-11-8-6-5-7-9-11/h5-10H,1-4H3 |

InChI Key |

WLODPZMURJABFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(phenylselanyl)propanoate typically involves the esterification of 2-(phenylselanyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar catalysts and solvents as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(phenylselanyl)propanoate can undergo various chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Selenoxide or selenone derivatives.

Reduction: The corresponding alcohol.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have biological activity and could be studied for potential therapeutic applications.

Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(phenylselanyl)propanoate involves its interaction with various molecular targets and pathways. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Key Observations:

- Yield Trends: Hydroxyl and pyridinyl substituents exhibit higher yields (>87%) compared to amino derivatives (70%), likely due to reduced side reactions . The phenylselanyl analog may require specialized conditions (e.g., inert atmosphere) to mitigate selenium’s oxidative sensitivity.

- Electronic Effects: Electron-donating groups (e.g., -OH, -NH$2$) increase solubility in polar solvents, whereas electron-withdrawing groups (e.g., -NO$2$) enhance crystallinity . The phenylselanyl group’s intermediate electronegativity may balance lipophilicity and stability.

- Stereoelectronic Influence : Selenium’s larger size and polarizability compared to oxygen or nitrogen could alter steric hindrance and transition-state interactions in catalytic processes (e.g., palladium-catalyzed α-arylation) .

Physicochemical Properties

- Solubility: Hydroxyl and amino derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity. The phenylselanyl analog is predicted to be more lipophilic, favoring organic phases .

- Stability : Selenium-containing compounds are prone to oxidation, necessitating storage under inert conditions. In contrast, tert-butyl esters with methyl or nitro groups demonstrate robust stability, as evidenced by crystallographic data .

- Spectroscopic Signatures : The $ ^1H \text{NMR} $ chemical shifts for phenylselanyl derivatives may appear downfield compared to oxygen analogs due to selenium’s deshielding effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.